3-Propylazetidine-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-2-3-6-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
InChI Key |
ASFUJRYWRTWGEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN(C1)C(=O)N |
Origin of Product |
United States |
Synthetic Strategies for 3 Propylazetidine 1 Carboxamide and Functionalized Analogues
Methodologies for Azetidine (B1206935) Ring Construction.
The construction of the azetidine ring is a critical step in the synthesis of 3-propylazetidine-1-carboxamide. Several key strategies have been established for the formation of this four-membered nitrogen heterocycle.
Cycloaddition Reactions in Azetidine Synthesis.
Cycloaddition reactions represent a powerful and convergent approach to the azetidine core. mdpi.com These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. mdpi.com
One of the most prominent examples is the [2+2] cycloaddition, which can be achieved through various means. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic method for constructing the β-lactam (2-azetidinone) ring, which can then be reduced to the corresponding azetidine. mdpi.com The reaction proceeds through a zwitterionic intermediate, followed by electrocyclization to form the four-membered ring. mdpi.com
Photochemical [2+2] cycloadditions, known as the aza Paternò-Büchi reaction, offer another route. rsc.org This reaction typically involves the UV-light-induced cycloaddition of an imine and an alkene. rsc.org More recently, visible-light-mediated [2+2] cycloadditions using photocatalysts have been developed, providing a milder and more general protocol. chemrxiv.org For instance, an iridium photocatalyst can facilitate the reaction between oximes and olefins. chemrxiv.org
[3+1] cycloaddition reactions have also been reported for azetine synthesis, which can subsequently be reduced to azetidines. nih.gov An example includes the copper-catalyzed reaction between imido-sulfur ylides and enoldiazoacetates. nih.gov
Below is a table summarizing various cycloaddition strategies for azetidine synthesis.
| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |
| [2+2] Staudinger | Ketene + Imine | Tertiary amine | 2-Azetidinone | mdpi.com |
| [2+2] Photochemical | Imine + Alkene | UV light or photocatalyst | Azetidine | chemrxiv.orgrsc.org |
| [3+1] Cycloaddition | Imido-sulfur ylide + Enoldiazoacetate | Copper catalyst | 2-Azetine | nih.gov |
| [3+2] Cycloaddition | 1-Azetine + Nitrile oxide | In situ generation | Bicyclic azetidine | nih.gov |
Cyclization Approaches for Four-Membered Nitrogen Heterocycles.
Intramolecular cyclization is a common and effective strategy for the synthesis of azetidines. nih.govrsc.org This approach typically involves the formation of a carbon-nitrogen bond through the reaction of a nitrogen nucleophile with an electrophilic carbon center within the same molecule.
A prevalent method involves the intramolecular SN2 reaction of γ-amino halides or sulfonates. nih.govfrontiersin.org The nitrogen atom displaces a leaving group (such as a halogen or a mesylate) at the γ-position to form the four-membered ring. nih.gov The success of this cyclization can be influenced by steric factors and the nature of the substituents on the carbon backbone. acs.org
Palladium-catalyzed intramolecular C-H amination has emerged as a modern and efficient method for constructing azetidines. rsc.orgacs.orgnih.gov This reaction involves the activation of a C(sp³)–H bond at the γ-position by a palladium catalyst, followed by intramolecular amination to form the azetidine ring. rsc.orgacs.org This method offers high efficiency and can be performed under relatively mild conditions. acs.org
Another approach is the intramolecular aminolysis of epoxides. For instance, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines in high yields. nih.govfrontiersin.org This reaction proceeds with high regioselectivity, favoring the formation of the four-membered ring. nih.gov
The following table provides an overview of different cyclization approaches.
| Cyclization Strategy | Starting Material | Key Reagents/Catalyst | Mechanism | Reference(s) |
| Intramolecular SN2 | γ-Amino halide/sulfonate | Base | Nucleophilic substitution | nih.govfrontiersin.org |
| Palladium-Catalyzed C-H Amination | Picolinamide-protected amine | Palladium catalyst, oxidant | C-H activation | rsc.orgacs.orgnih.gov |
| Intramolecular Aminolysis of Epoxides | cis-3,4-Epoxy amine | La(OTf)₃ | Lewis acid-catalyzed ring opening | nih.govfrontiersin.org |
| Iodocyclization | Homoallylamine | Iodine source | Electrophilic cyclization | rsc.org |
Ring Contraction and Strain-Release Homologation Routes.
Ring contraction of larger heterocyclic systems provides an alternative pathway to the strained azetidine ring. rsc.org A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones to form α-carbonylated N-sulfonylazetidines. acs.org This reaction is proposed to proceed through nucleophilic addition to the amide carbonyl, leading to ring opening and subsequent intramolecular SN2 cyclization. rsc.orgacs.org
Strain-release homologation of highly strained systems like azabicyclo[1.1.0]butanes also offers a versatile entry to functionalized azetidines. rsc.org
Approaches via Aziridine (B145994) Isomerization.
The ring expansion of three-membered aziridines to four-membered azetidines is another synthetic strategy. rsc.org Thermal isomerization of certain aziridines can lead to the formation of azetidines, often proceeding through a thermodynamically controlled process. rsc.orgresearchgate.net For example, 2-(bromomethyl)aziridines can rearrange to 3-bromoazetidines upon heating. rsc.org
Furthermore, biocatalytic one-carbon ring expansion of aziridines to azetidines has been achieved using engineered enzymes. nih.gov This method can offer high enantioselectivity in the formation of chiral azetidines. nih.gov
Installation of the N1-Carboxamide Moiety.
Once the 3-propylazetidine (B1506123) core is synthesized, the final step is the installation of the carboxamide group at the nitrogen atom.
Direct Amidation Techniques.
Direct amidation of the secondary amine of the azetidine ring is a common method for introducing the N1-carboxamide functionality. This can be achieved through several standard amidation procedures.
One approach involves the reaction of the azetidine with an isocyanate. nih.gov This reaction is typically straightforward and high-yielding. Another method is the reaction of the azetidine with a carbamoyl (B1232498) chloride.
A particularly useful method for the synthesis of primary carboxamides is the reaction of the azetidine with nitrourea. google.com This reaction provides a direct route to the N-unsubstituted carboxamide.
The table below summarizes direct amidation techniques for the formation of N1-carboxamides.
| Reagent | Reaction Conditions | Product | Reference(s) |
| Isocyanate (R-N=C=O) | Varies, often room temperature | N-Substituted azetidine-1-carboxamide | nih.gov |
| Carbamoyl chloride (R₂NCOCl) | Base | N,N-Disubstituted azetidine-1-carboxamide | N/A |
| Nitrourea | Room temperature | Azetidine-1-carboxamide | google.com |
Formation from Azetidine-N1-Carboxylic Acid Precursors
The construction of the carboxamide functionality on the azetidine ring can be approached from precursors bearing a carboxylic acid group. For the synthesis of N-substituted azetidine-1-carboxamides, the azetidine nitrogen itself serves as the nucleophile. The reaction typically involves the acylation of the secondary amine of the azetidine ring. A common strategy involves the use of an appropriate isocyanate which reacts with the azetidine nitrogen to directly yield the N-substituted urea (B33335) or carboxamide derivative.
Alternatively, if the desired substitution pattern is more complex, a multi-step sequence may be employed. This can involve the protection of the azetidine nitrogen, often with a tert-butyloxycarbonyl (Boc) group, to modulate its reactivity. acs.org Following deprotection of the nitrogen, it can be reacted with a suitable acylating agent.
For carboxamides at other positions of the ring, such as a hypothetical azetidine-3-carboxamide, the synthesis would start from an azetidine-3-carboxylic acid derivative. Standard peptide coupling methods are applicable here. The carboxylic acid is activated using reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt), followed by the addition of an amine or ammonia (B1221849) to form the amide bond. plos.org This approach is versatile and widely used in the synthesis of various carboxamide-containing molecules. nih.govresearchgate.net
Introduction and Modification of the C3-Propyl Substituent and Related Alkyl Chains
The introduction of an alkyl chain, such as a propyl group, at the C3 position of the azetidine scaffold is a key step in the synthesis of the target compound. A versatile and common precursor for such modifications is an N-protected azetidin-3-one (B1332698). The ketone functionality at the C3 position allows for a variety of carbon-carbon bond-forming reactions.
One effective method is the Wittig reaction. Here, an N-protected azetidin-3-one can be reacted with a propyl-substituted phosphorane ylide. This reaction forms an alkene, 3-propylideneazetidine, which can then be reduced to the desired 3-propylazetidine via catalytic hydrogenation. This two-step process provides a reliable route to the C3-alkylated scaffold.
Another powerful strategy involves the use of organometallic reagents. For instance, the addition of a Grignard reagent, such as propylmagnesium bromide, to N-protected azetidin-3-one would yield a tertiary alcohol at the C3 position. Subsequent deoxygenation of this alcohol, which can be achieved through various reductive methods, would furnish the 3-propylazetidine core.
Furthermore, modern cross-coupling techniques are being developed for the direct functionalization of C(sp³)–H bonds. Palladium-catalyzed C–H arylation at the C3 position of azetidines has been demonstrated using directing groups, providing a pathway to stereochemically defined building blocks. acs.org While this has been primarily shown for arylation, the development of analogous C–H alkylation methods represents a promising future direction for streamlining the synthesis of C3-alkylated azetidines. acs.org
| Method | Precursor | Key Reagents | Intermediate/Product |
| Wittig Reaction & Reduction | N-Boc-azetidin-3-one | 1. Propyltriphenylphosphonium bromide, Base2. H₂, Pd/C | N-Boc-3-propylazetidine |
| Grignard Reaction & Deoxygenation | N-Boc-azetidin-3-one | 1. Propylmagnesium bromide2. Reductive deoxygenation | N-Boc-3-propylazetidine |
| C-H Functionalization | N-Directed Azetidine | Palladium catalyst, Alkyl source | C3-Alkylated Azetidine |
Stereoselective Synthesis of Chiral Azetidine Carboxamide Derivatives
Achieving stereocontrol in the synthesis of substituted azetidines is crucial for their application in fields such as agrochemicals and pharmaceuticals. digitellinc.com The synthesis of enantioenriched azetidines can be accomplished through several key strategies.
One approach is to start the synthesis from a chiral pool precursor. For example, amino acids like D-serine can be used to construct the azetidine ring, thereby transferring the inherent chirality of the starting material to the final product. acs.org Another strategy involves the use of chiral auxiliaries. A general method has been developed for the synthesis of chiral C2-substituted azetidines using chiral tert-butanesulfinamides, where the auxiliary directs the stereochemical outcome of a key bond-forming step. acs.org This principle can be adapted for C3-substituted systems.
Catalytic asymmetric synthesis represents a highly efficient method. For instance, rhodium-catalyzed carbene insertion into an N-H bond has been used to form the azetidine ring stereoselectively. acs.org Additionally, stereospecific, directed C(sp³)–H functionalization reactions provide a route to stereochemically defined products from existing chiral azetidine cores. acs.org
If a racemic mixture of the substituted azetidine is synthesized, chiral resolution can be performed. This involves separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography.
| Strategy | Description | Example |
| Chiral Pool Synthesis | Utilizes readily available, enantiopure starting materials. | Synthesis from D-serine to set the stereochemistry of the azetidine ring. acs.org |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemistry of a reaction. | Use of chiral tert-butanesulfinamides to guide additions to imines. acs.org |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Rhodium-catalyzed asymmetric carbene insertion to form the azetidine ring. acs.org |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with a chiral acid or base, followed by separation. |
Challenges in the Synthesis of Substituted Azetidine Scaffolds due to Ring Strain
The azetidine ring is a four-membered heterocycle characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridine ring (27.7 kcal/mol) and the more stable, relatively unreactive five-membered pyrrolidine (B122466) ring (5.4 kcal/mol). rsc.orgresearchwithrutgers.com This inherent strain is the primary driver of both the unique reactivity of azetidines and the challenges encountered during their synthesis. rsc.org
This reactivity must be carefully managed during the design of synthetic routes. Protecting groups for the azetidine nitrogen, such as the Boc group, are often employed not only to prevent unwanted side reactions at the nitrogen but also to electronically stabilize the ring to some extent. acs.org However, the conditions required for the removal of these protecting groups must be chosen carefully to avoid degradation of the azetidine core. The successful synthesis of complex, densely functionalized azetidines often requires mild reaction conditions and strategic ordering of steps to navigate the challenges posed by ring strain. nih.gov
Solid-Phase Synthesis Applications for Azetidine Carboxamide Libraries
Solid-phase synthesis is a powerful technique for the rapid generation of large collections of related molecules, known as chemical libraries. nih.gov This methodology has been successfully applied to the synthesis of azetidine carboxamide libraries for use in drug discovery programs, particularly those targeting the central nervous system (CNS). acs.orgnih.gov
In a typical solid-phase approach, an azetidine scaffold is first anchored to a solid support, such as a polymer resin. acs.org This immobilized scaffold can then be subjected to a series of chemical reactions to introduce diversity at specific points on the molecule. For example, with an N-H azetidine core attached to the resin via a linker at the C3 position, the nitrogen atom is free to react with a panel of different carboxylic acids or isocyanates to generate a variety of N1-carboxamide or urea derivatives.
This diversity-oriented synthesis approach allows for the creation of thousands of unique compounds in a systematic and efficient manner. A notable example is the reported solid-phase synthesis of a library containing 1976 distinct spirocyclic azetidines. nih.govnih.gov By combining different building blocks in a combinatorial fashion, researchers can explore a wide chemical space around the azetidine core, which is invaluable for identifying molecules with desired biological or physicochemical properties. nih.gov The development of robust solid-phase methods is therefore essential for leveraging the potential of the azetidine scaffold in high-throughput screening and lead optimization. researchgate.net
Reactivity and Transformational Chemistry of 3 Propylazetidine 1 Carboxamide
Ring-Opening Reactions of the Azetidine (B1206935) Core
The considerable strain within the azetidine ring makes it susceptible to ring-opening reactions, which serve as a powerful method for synthesizing more complex acyclic nitrogen-containing molecules. These reactions typically proceed via nucleophilic attack, often requiring activation by a Lewis acid or the conversion of the azetidine nitrogen into a quaternary ammonium (B1175870) salt to enhance its electrophilicity. magtech.com.cn The regioselectivity of the ring-opening is highly dependent on the substituents on the azetidine ring and the nature of the nucleophile. magtech.com.cn
For an N-acyl azetidine such as 3-Propylazetidine-1-carboxamide, nucleophilic attack can occur at either the C2 or C4 positions. The electronic influence of the N-carboxamide group, along with the steric hindrance from the C3-propyl group, plays a crucial role in directing the incoming nucleophile. magtech.com.cn Studies on related systems show that nucleophiles generally attack the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. magtech.com.cn Reductive cleavage of the N-C bond is also a known transformation, which can lead to the formation of functionalized amino alcohols. rsc.orgresearchgate.net
| Reaction Type | Reagents/Conditions | Product Type | Notes |
| Nucleophilic Opening | Various Nucleophiles (e.g., thiols, amines), Lewis Acid Catalyst | γ-Amino Alcohols, Diamines, etc. | Regioselectivity is controlled by electronic and steric effects. magtech.com.cn |
| Enantioselective Desymmetrization | Chiral Phosphoric Acid, Thiol Nucleophiles | Chiral γ-Amino Sulfides | Demonstrates stereocontrolled ring-opening. rsc.org |
| Reductive Ring Opening | Reducing agents (e.g., LiAlH₄, Raney Nickel) | δ-Lactams or Hydroxylamines | The choice of reductant can determine the final product structure. researchgate.netacs.org |
Functionalization and Derivatization at Azetidine Ring Positions
Recent advances in synthetic chemistry have provided a robust toolkit for the selective functionalization of the azetidine scaffold without cleaving the ring. rsc.org These methods allow for the precise installation of various functional groups, enhancing the molecular complexity and enabling the synthesis of diverse derivatives.
Direct functionalization of C(sp³)–H bonds is a highly efficient strategy that avoids the need for pre-functionalized substrates. For azetidines, palladium-catalyzed C(sp³)–H arylation has been demonstrated, often utilizing a directing group to guide the catalyst to a specific C–H bond. rsc.orgnih.gov In the case of this compound, the C3-H bond could potentially be targeted for such transformations.
Furthermore, the diastereoselective alkylation of the azetidine ring is a key method for creating stereochemically defined products. uni-muenchen.de This can be achieved through various approaches, including the alkylation of enolates generated from substituted azetidines.
| Transformation | Typical Reagents | Target Position | Key Features |
| C(sp³)–H Arylation | Pd(OAc)₂, Directing Group, Aryl Halide | C3 | Enables direct introduction of aryl groups. rsc.orgnih.gov |
| Diastereoselective Alkylation | Strong Base (e.g., LDA), Alkyl Halide | C3 | Creates new stereocenters with high control. uni-muenchen.de |
Chemoselective displacement reactions offer a reliable pathway for introducing functionality. This typically involves converting a hydroxyl group on the azetidine ring into a better leaving group, such as a tosylate or triflate, which can then be displaced by a wide range of nucleophiles. acs.orgrsc.org For a precursor like 3-propylazetidin-3-ol, this two-step sequence allows for the synthesis of various 3-substituted azetidines. The carboxamide group at the N1 position generally remains intact under these conditions.
| Nucleophile | Leaving Group | Product | Reference |
| Cyanide (CN⁻) | Triflate | 3-Cyano-3-propylazetidine derivative | rsc.org |
| Azide (N₃⁻) | Tosylate | 3-Azido-3-propylazetidine derivative | rsc.org |
| Amines | Bromo | 3-Amino-3-propylazetidine derivative | rsc.org |
| Organocuprates | Tosylate | 3-Alkyl/Aryl-3-propylazetidine derivative | rsc.org |
Direct lithiation provides a powerful method for functionalizing the C2 position of the azetidine ring, which is activated by the adjacent nitrogen atom. rsc.org The use of a strong base, such as sec-butyllithium (B1581126) (s-BuLi), can selectively deprotonate the C2-H bond. The resulting organolithium intermediate is a potent nucleophile that can react with various electrophiles, including acylating agents, to yield C2-functionalized azetidines. uni-muenchen.de The stereochemical outcome of these reactions can often be controlled by the choice of N-protecting group and reaction conditions.
| Step | Reagents | Intermediate/Product | Notes |
| 1. Lithiation | s-BuLi, TMEDA | 2-Lithio-3-propylazetidine-1-carboxamide | The carboxamide group influences the acidity and stability of the intermediate. uni-muenchen.de |
| 2. Acylation | Acyl Chloride (R-COCl) | 2-Acyl-3-propylazetidine-1-carboxamide | Forms a new C-C bond at the C2 position. rsc.orguni-muenchen.de |
| 2. Carboxylation | CO₂ | Azetidine-2-carboxylic acid derivative | Introduces a carboxylic acid function. acs.org |
Chemical Modifications of the Carboxamide Group (e.g., Hofmann degradation)
The N-carboxamide group (-CONH₂) is a versatile functional handle that can undergo several important chemical transformations. One of the classic reactions of primary amides is the Hofmann degradation (or rearrangement), which converts the amide into a primary amine with one fewer carbon atom. Applying this reaction to this compound would involve treatment with bromine or chlorine in the presence of a strong base, such as sodium hydroxide (B78521). This process would yield 1-amino-3-propylazetidine, transforming the N-acyl substituent into an N-amino group.
Other potential modifications include:
Hydrolysis: Treatment with strong acid or base would cleave the amide bond, yielding 3-propylazetidine (B1506123) and releasing ammonia (B1221849) and carbon dioxide.
Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) could reduce the carbonyl group of the carboxamide to a methylene (B1212753) group, yielding 1-methyl-3-propylazetidine.
| Reaction | Reagents | Product | Functional Group Transformation |
| Hofmann Degradation | Br₂, NaOH | 1-Amino-3-propylazetidine | -CONH₂ → -NH₂ |
| Hydrolysis | H₃O⁺ or OH⁻, heat | 3-Propylazetidine | -CONH₂ → -H |
| Reduction | LiAlH₄, then H₂O | 1-Methyl-3-propylazetidine | -CONH₂ → -CH₃ |
Reactivity of the Propyl Side Chain
The propyl side chain at the C3 position consists of unactivated C(sp³)–H bonds, making it the least reactive site on the this compound molecule under most ionic reaction conditions. Its transformation typically requires more forcing conditions, often involving radical pathways.
For instance, free-radical halogenation (e.g., using N-bromosuccinimide with light or a radical initiator) could introduce a halogen atom onto the propyl chain. However, this reaction would likely suffer from a lack of regioselectivity, producing a mixture of isomers halogenated at the C1', C2', and C3' positions of the propyl group. Such reactions would also face competition from potential reactions at the more reactive azetidine ring, especially under harsh conditions. Therefore, selective functionalization of the propyl chain in the presence of the azetidine and carboxamide moieties would represent a significant synthetic challenge.
Strain-Driven Reactivity Characterization of the Azetidine System
Nucleophilic Ring-Opening Reactions
Activation of the azetidine ring, often through protonation or alkylation of the ring nitrogen, facilitates nucleophilic attack, leading to ring cleavage. The regioselectivity of this attack is a key aspect of the azetidine's reactivity. In the case of 3-substituted azetidines, nucleophilic attack can theoretically occur at either the C2 or C4 position. The presence of the N-carboxamide group, an electron-withdrawing group, can influence the polarization of the C-N bonds and the stability of potential intermediates.
Research on related N-acylazetidines has shown that they can serve as effective acylating agents through nucleophilic addition to the amide carbonyl, followed by ring opening. This reactivity is controlled by a combination of the amide's pyramidalization and the strain of the four-membered ring.
| Reaction Type | Reactant | Conditions | Major Product | Key Observation |
| Acid-Catalyzed Hydrolysis | This compound | Aqueous Acid, Heat | 3-Propyl-1,3-diaminopropane derivative | Ring-opening occurs via protonation of the azetidine nitrogen, followed by nucleophilic attack of water. |
| Nucleophilic Addition | This compound | Strong Nucleophile (e.g., Grignard Reagent) | Ketone | The N-carboxamide group activates the ring for attack by organometallic reagents, leading to C-N bond cleavage and formation of a ketone. |
| Reductive Ring-Opening | This compound | Reducing Agent (e.g., LiAlH₄) | 1-Amino-3-propylaminopropane | Reduction of the carboxamide and cleavage of the azetidine ring. |
Interactive Data Table: Reactivity of this compound
| Reactant | Reagent | Product | Yield (%) | Reference |
| This compound | HCl/H₂O | 1-amino-3-(propylamino)propan-1-one | Not Reported | General reaction |
| This compound | PhMgBr | 1-phenyl-1-(3-(propylamino)propyl)methanone | Not Reported | Based on similar N-acylazetidines |
| This compound | LiAlH₄ | N¹-propylpropane-1,3-diamine | Not Reported | General reaction |
Factors Influencing Reactivity
The rate and regioselectivity of ring-opening reactions are influenced by several factors:
Nature of the N-substituent: The electron-withdrawing nature of the carboxamide group decreases the basicity of the azetidine nitrogen compared to an N-alkylazetidine. This can make protonation, a key step in many ring-opening reactions, more challenging. However, it also enhances the electrophilicity of the ring carbons.
Substituent at the C3-position: The propyl group at the C3 position can exert steric hindrance, potentially influencing the preferred site of nucleophilic attack.
Reaction Conditions: The choice of acid or base catalyst, nucleophile, and solvent can significantly impact the reaction pathway and product distribution. For instance, strong, sterically hindered bases may favor elimination reactions over nucleophilic substitution.
Studies on analogous systems have shown that the pKa of the azetidine nitrogen is a critical parameter determining its stability, particularly under acidic conditions. A lower pKa, as would be expected for an N-carboxamide derivative, can in some cases lead to enhanced stability by disfavoring the initial protonation step required for acid-mediated decomposition.
Spectroscopic and Structural Characterization of 3 Propylazetidine 1 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and stereochemistry of a molecule can be determined.
The proton NMR (¹H NMR) spectrum of 3-Propylazetidine-1-carboxamide is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups. libretexts.orgpressbooks.pub Protons closer to electronegative atoms like nitrogen and oxygen will be deshielded and appear at a higher chemical shift (downfield). pressbooks.pub
The expected ¹H NMR signals for this compound are detailed in Table 1. The protons of the azetidine (B1206935) ring are expected to show complex splitting patterns due to geminal and vicinal coupling. The methine proton at the C3 position, being adjacent to the propyl group and within the strained ring, will likely appear as a multiplet. The methylene (B1212753) protons on the azetidine ring (C2 and C4) are diastereotopic and are expected to have different chemical shifts, appearing as multiplets. The protons of the propyl group will exhibit characteristic triplet and sextet patterns. yale.edudocbrown.info The amide protons (-CONH₂) are expected to appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₂- (Azetidine, C2 & C4) | 3.5 - 4.0 | Multiplet | 4H |
| -CH- (Azetidine, C3) | 2.5 - 3.0 | Multiplet | 1H |
| -CH₂- (Propyl, α to ring) | 1.4 - 1.6 | Multiplet | 2H |
| -CH₂- (Propyl, β) | 1.3 - 1.5 | Sextet | 2H |
| -CH₃ (Propyl, γ) | 0.9 - 1.0 | Triplet | 3H |
Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are also influenced by the electronic environment of the carbon atoms.
The predicted ¹³C NMR data are summarized in Table 2. The carbonyl carbon of the amide group is expected to be the most deshielded, appearing at the highest chemical shift, typically in the range of 170-180 ppm. chemguide.co.uk The carbons of the azetidine ring will appear in the aliphatic region, with the carbons bonded to the nitrogen atom (C2 and C4) being more deshielded than the C3 carbon. nih.gov The carbons of the propyl group will have characteristic shifts in the upfield region of the spectrum. yale.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 175 - 180 |
| -CH₂- (Azetidine, C2 & C4) | 50 - 60 |
| -CH- (Azetidine, C3) | 30 - 40 |
| -CH₂- (Propyl, α to ring) | 30 - 35 |
| -CH₂- (Propyl, β) | 18 - 25 |
Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.
While ¹H and ¹³C NMR are the most common techniques, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen atoms in the molecule. For this compound, two distinct nitrogen signals would be expected: one for the azetidine ring nitrogen and one for the amide nitrogen. The chemical shifts in ¹⁵N NMR are sensitive to the hybridization and chemical environment of the nitrogen atom. The azetidine nitrogen, being a saturated amine, would be expected to have a chemical shift in the range of -300 to -350 ppm relative to nitromethane. The amide nitrogen would be expected to appear further downfield, typically in the range of -250 to -280 ppm. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification.
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. chemicalbook.comnist.gov The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amide, the C=O bond of the amide, and the C-H bonds of the aliphatic groups. pressbooks.pub
The key expected IR absorption bands are listed in Table 3. A strong, broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the N-H stretching vibrations of the primary amide. pressbooks.pub The C=O stretching vibration of the amide (Amide I band) is expected to appear as a strong, sharp peak around 1650-1680 cm⁻¹. pressbooks.publibretexts.org The N-H bending vibration (Amide II band) is expected around 1620-1640 cm⁻¹. libretexts.org The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons of the azetidine and propyl groups just below 3000 cm⁻¹. vscht.cz
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3400 - 3200 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium to Strong |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong, Sharp |
| N-H Bend (Amide II) | 1620 - 1640 | Medium |
Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis.
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern is a unique fingerprint of the molecule. For this compound (C₇H₁₄N₂O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.
The fragmentation of this compound is likely to proceed through several pathways. Cleavage of the propyl group from the azetidine ring would be a probable fragmentation, leading to a significant peak. Alpha-cleavage adjacent to the nitrogen atom in the azetidine ring is also a common fragmentation pathway for cyclic amines. The amide group can also undergo characteristic fragmentation, such as the loss of the amino group (-NH₂) or the entire carboxamide group (-CONH₂). A McLafferty rearrangement is also possible if the propyl chain is sufficiently long to allow for the transfer of a gamma-hydrogen to the carbonyl oxygen. libretexts.org
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 142 | [M]⁺ (Molecular Ion) |
| 99 | [M - C₃H₇]⁺ (Loss of propyl group) |
| 98 | [M - CONH₂]⁺ (Loss of carboxamide group) |
| 70 | [C₄H₈N]⁺ (Azetidine ring fragment) |
Note: Predicted values are based on general principles and data from analogous structures. Actual experimental values may vary.
Electrospray Ionization Mass Spectrometry (ES-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-Mass)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound. For polar and thermally labile molecules like this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are particularly suitable.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization method that generates gaseous ions from a liquid solution, causing minimal fragmentation. nih.gov This technique is highly sensitive and is ideal for producing intact molecular ions from polar analytes. In positive ion mode, this compound is expected to readily form a protonated molecule, observed as an [M+H]⁺ ion. Given the molecular formula C₇H₁₄N₂O, the monoisotopic mass is 142.1106 g/mol . Therefore, the primary ion detected in the ESI-mass spectrum would be at a mass-to-charge ratio (m/z) of approximately 143.1. Further fragmentation, if induced, would likely involve cleavage of the propyl group or fragmentation of the azetidine ring structure, consistent with patterns observed for aliphatic amines. libretexts.org
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another effective soft ionization technique for analyzing polar, non-volatile compounds. wikipedia.orglibretexts.org In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms like Xenon or Argon. illinois.edunih.gov This process sputters sample and matrix ions from the surface into the gas phase. nih.gov Similar to ESI, FAB typically produces a prominent quasimolecular ion, [M+H]⁺, with relatively low fragmentation. wikipedia.org For this compound, this would also correspond to an ion at m/z 143.1. The presence of sodium or potassium salts in the sample or matrix can lead to the formation of adduct ions such as [M+Na]⁺ and [M+K]⁺. illinois.edu
The following table summarizes the expected primary ions for this compound using these techniques.
Table 1: Expected Ions in ESI-MS and FAB-MS
| Ionization Technique | Expected Primary Ion | m/z (approx.) | Notes |
|---|---|---|---|
| ESI-MS (Positive Mode) | [M+H]⁺ | 143.1 | Protonated molecule, typically the base peak. |
| FAB-MS (Positive Mode) | [M+H]⁺ | 143.1 | Quasimolecular ion, often observed with matrix ions. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. sci-hub.se It is widely used in pharmaceutical analysis to confirm the identity and determine the purity of synthesized compounds. sci-hub.senih.gov
For the analysis of this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method would typically be employed. The separation would likely be performed on a C18 column using a gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to improve peak shape and ionization efficiency. researchgate.net
During the analysis, the sample is injected into the LC system. As the components of the sample are separated on the column, they elute at different retention times. The eluent is then introduced into the mass spectrometer's ion source, typically an ESI source. The mass spectrometer confirms the identity of the compound eluting at a specific retention time by detecting its molecular weight. For this compound, the detector would be set to monitor for the [M+H]⁺ ion at m/z 143.1. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Modern LC/MS systems can achieve low limits of quantification (LOQ). nih.govnih.gov
A hypothetical LC/MS method for this analysis is outlined in the table below.
Table 2: Representative LC/MS Method Parameters
| Parameter | Description |
|---|---|
| LC System | UHPLC or HPLC |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) researchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2-0.5 mL/min |
| Ionization Mode | ESI (Positive) |
| MS Detection | Selected Ion Monitoring (SIM) of m/z 143.1 |
| Identity Confirmation | Elution at a characteristic retention time with detection of the correct [M+H]⁺ ion. |
| Purity Assessment | Peak area percentage in the chromatogram. |
Stereochemical Assignment through Spectroscopic Methods
The structure of this compound contains a chiral center at the C3 position of the azetidine ring, where the propyl group is attached. This chirality means the compound can exist as a pair of enantiomers: (R)-3-Propylazetidine-1-carboxamide and (S)-3-Propylazetidine-1-carboxamide. The assignment of the absolute stereochemistry and the determination of enantiomeric purity are critical aspects of its characterization.
Spectroscopic and chromatographic methods are essential for this purpose. While NMR spectroscopy can provide clues about stereochemistry through techniques like the use of chiral shift reagents or Nuclear Overhauser Effect (NOE) studies organicchemistrydata.org, the most direct and common method for separating and quantifying enantiomers is chiral chromatography.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the predominant technique for resolving enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus have different retention times. nih.gov For carboxamide-type compounds, CSPs based on polysaccharide derivatives like amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate) have proven effective. nih.gov
By coupling a chiral HPLC system to a mass spectrometer (Chiral HPLC-MS), it is possible to not only separate the (R) and (S) enantiomers but also to confirm the identity of each eluting peak via its mass-to-charge ratio. nih.gov This provides unambiguous confirmation of the stereochemical composition and enantiomeric excess (ee) of a given sample. The development of such a method would involve screening different chiral columns and mobile phase conditions to achieve optimal separation (resolution ≥ 1.5) between the two enantiomeric peaks. nih.gov
Table 3: Methods for Stereochemical Analysis
| Technique | Principle | Application to this compound |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov | Separation of (R) and (S) enantiomers to determine enantiomeric purity/excess. |
| Chiral HPLC-MS | Combines the separation of chiral HPLC with the specific detection of mass spectrometry. nih.gov | Provides definitive identification and quantification of each separated enantiomer. |
| NMR Spectroscopy | Use of chiral solvating agents or lanthanide shift reagents to induce chemical shift differences between enantiomers. organicchemistrydata.org | Can be used to determine enantiomeric ratio and provide structural information for stereochemical assignment. |
Computational Investigations and Molecular Modeling of 3 Propylazetidine 1 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the intrinsic properties of a molecule. rroij.com These methods have gained significant traction in drug discovery for their ability to provide high-accuracy descriptions of molecular geometry, electronic structure, and reactivity, which are critical for understanding protein-ligand interactions. frontiersin.orgnih.gov Unlike classical molecular mechanics, quantum mechanics (QM) inherently accounts for electronic effects such as polarization, which can be crucial for accurately modeling interactions, especially in complex biological systems. frontiersin.org
Density Functional Theory (DFT) for Molecular Electrostatic Potential (MEP) Analysis
Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure of molecules. frontiersin.org It is employed to calculate a variety of molecular properties and reactivity descriptors that govern how a molecule interacts with its environment. frontiersin.org One of the most insightful properties derived from the electron density is the Molecular Electrostatic Potential (MEP). chemrxiv.org
The MEP is a three-dimensional map of the electrostatic potential surrounding a molecule, which helps in understanding and predicting how a molecule will be recognized by another. chemrxiv.orgnih.gov It effectively reveals the charge distribution and identifies regions that are electron-rich (negative potential), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and electron-deficient regions (positive potential), which are prone to nucleophilic attack and can act as hydrogen bond donors. frontiersin.orgchemrxiv.orgmdpi.com This analysis is pivotal in drug design as it helps to understand the non-covalent interactions that are fundamental to a drug's mechanism of action. chemrxiv.org
For 3-Propylazetidine-1-carboxamide, an MEP analysis would highlight specific regions of interest. The carbonyl oxygen of the carboxamide group is expected to be a region of strong negative electrostatic potential, making it a prime site for hydrogen bonding with biological targets. The nitrogen atom of the azetidine (B1206935) ring and the carboxamide nitrogen would also exhibit negative potential. Conversely, the amide hydrogen (N-H) would represent a region of positive potential, positioning it as a key hydrogen bond donor. The propyl group would be characterized by a largely neutral potential, contributing to hydrophobic (non-polar) interactions.
Table 1: Overview of DFT and MEP in Computational Chemistry
| Concept | Description | Relevance to this compound |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density. frontiersin.org | Provides the foundational data to determine the molecule's geometry, energy, and electronic properties. |
| Molecular Electrostatic Potential (MEP) | A visualization of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org | Identifies electron-rich (e.g., carbonyl oxygen) and electron-deficient (e.g., amide hydrogen) sites, predicting key interaction points for receptor binding. |
| Electron-Rich Regions (Negative MEP) | Areas with a surplus of electron density, often associated with lone pairs on heteroatoms like oxygen and nitrogen. mdpi.com | The carbonyl oxygen and amide nitrogen are predicted to be primary hydrogen bond acceptor sites. |
| Electron-Deficient Regions (Positive MEP) | Areas with a deficit of electron density, typically around hydrogen atoms bonded to electronegative atoms. mdpi.com | The amide hydrogen is predicted to be a primary hydrogen bond donor site. |
Conformational Analysis and Strain Energy Calculations
The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation around single bonds. The azetidine ring, being a four-membered heterocycle, is of particular interest. Unlike planar drawings suggest, such rings are puckered into "butterfly" conformations to alleviate the inherent strain. saskoer.carsc.org
This strain, known as ring strain, is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent bonds). libretexts.org The azetidine ring possesses a significant ring strain energy of approximately 25.2 kcal/mol. researchgate.netrsc.org This high strain energy not only imparts a degree of rigidity to the scaffold but also contributes to its unique reactivity, making it an attractive component in drug design. researchgate.netnih.gov
In this compound, the substituents on the ring—the propyl group at position 3 and the carboxamide at position 1—will significantly influence the ring's preferred conformation. To minimize steric hindrance, the bulky propyl group would be expected to occupy a pseudo-equatorial position in the puckered ring, a principle well-established in the conformational analysis of substituted cyclic systems. youtube.comprinceton.edu Computational calculations are essential to determine the precise energy differences between possible conformers and to identify the lowest-energy (most stable) structure that the molecule is likely to adopt in a biological environment.
Table 2: Comparative Ring Strain Energies of Cyclic Molecules
| Cyclic Compound | Ring Size | Ring Strain Energy (kcal/mol) | Reference |
| Cyclopropane | 3 | 27.6 | researchgate.net |
| Aziridine (B145994) | 3 | 26.7 | researchgate.net |
| Cyclobutane | 4 | 26.4 | researchgate.net |
| Azetidine | 4 | 25.2 | researchgate.net |
| Oxetane | 4 | 24.7 | rsc.org |
| Thietane | 4 | 19.6 | rsc.org |
| Pyrrolidine (B122466) | 5 | 5.8 | researchgate.net |
| Piperidine | 6 | 0 | researchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a cornerstone of structure-based drug design (SBDD), used to predict how a small molecule (ligand) binds to the active site of a biological target, typically a protein or enzyme. nih.govrjptonline.org The process involves sampling a vast number of possible orientations and conformations of the ligand within the target's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov The primary goals are to predict the binding mode and to estimate the strength of the interaction, which helps in screening virtual libraries and prioritizing compounds for synthesis. nih.govvistas.ac.in
Docking studies on various azetidine-containing compounds have demonstrated their potential to interact with a range of biological targets. rjptonline.orgresearchgate.netmedwinpublishers.com For this compound, a hypothetical docking simulation would leverage the structural features identified by quantum chemical methods. The simulation would likely predict that:
The carboxamide group acts as a key pharmacophore, forming specific hydrogen bonds. The carbonyl oxygen could accept a hydrogen bond from a donor residue (like a serine or lysine), while the N-H group could donate a hydrogen bond to an acceptor residue (like an aspartate or glutamate).
The propyl group would likely be oriented towards a hydrophobic pocket in the binding site, contributing favorably to the binding affinity through van der Waals interactions.
The strained azetidine ring serves as a rigid and three-dimensional scaffold, holding the interacting groups in an optimal orientation for binding. researchgate.netresearchgate.net
Table 3: Key Stages of a Molecular Docking Simulation
| Stage | Description | Objective for this compound |
| 1. Target Preparation | Obtaining and preparing the 3D structure of the biological target (e.g., from the Protein Data Bank), adding hydrogens, and defining the binding site. | To prepare a specific enzyme or receptor target for the docking simulation. |
| 2. Ligand Preparation | Generating a low-energy 3D conformation of the ligand. For flexible ligands, multiple conformers may be considered. | To generate the optimized 3D structure of this compound. |
| 3. Docking Algorithm (Search) | Systematically or stochastically exploring the conformational and orientational space of the ligand within the binding site. nih.gov | To find all plausible binding poses of the molecule within the target's active site. |
| 4. Scoring and Ranking | Using a scoring function to estimate the binding free energy (ΔGbind) for each pose and ranking them. nih.gov | To identify the most stable binding mode (the "best" pose) and predict its binding affinity. |
| 5. Post-Docking Analysis | Visual inspection of the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.). | To understand the specific amino acid residues that stabilize the ligand and rationalize the predicted affinity. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. numberanalytics.comnumberanalytics.com The fundamental principle is that the activity of a compound is a function of its physicochemical properties, which are in turn determined by its structure. numberanalytics.comomicstutorials.com By developing a robust QSAR model, scientists can predict the activity of new, unsynthesized molecules, thereby guiding the optimization of a lead compound. drugdesign.orgnih.gov
The process involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors (numerical representations of molecular properties), developing a statistical model (e.g., using machine learning), and rigorously validating the model's predictive power. numberanalytics.com
For this compound, a QSAR study would be instrumental in its optimization phase. After identifying an initial activity, a library of analogs could be designed by, for example:
Varying the length or branching of the alkyl chain at position 3.
Introducing different substituents onto the propyl group.
Replacing the carboxamide with other hydrogen-bonding moieties.
A QSAR model built from the activities of these analogs could identify which molecular properties (e.g., lipophilicity, size, electronic properties) are most critical for activity. This knowledge would allow medicinal chemists to focus their synthetic efforts on compounds predicted to have the highest potency, accelerating the design of a more effective drug candidate. omicstutorials.com
Table 4: Common Molecular Descriptors in QSAR Studies
| Descriptor Class | Examples | Description |
| Physicochemical | LogP, Molecular Weight (MW), Molar Refractivity | Describe properties like lipophilicity, size, and polarizability. numberanalytics.com |
| Topological (2D) | Wiener Index, Randic Index | Numerical values derived from the 2D graph representation of the molecule, describing branching and connectivity. numberanalytics.com |
| Electronic | Dipole Moment, HOMO/LUMO energies | Quantify the electronic aspects of the molecule, such as charge distribution and reactivity. rowansci.com |
| 3D Descriptors | Molecular Shape, Electrostatic Potential | Derived from the 3D structure, used in methods like CoMFA and CoMSIA to describe shape and field properties. numberanalytics.com |
Prediction of Molecular Properties relevant to Research Design
A significant reason for the late-stage failure of drug candidates is poor pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). oup.com In silico ADMET prediction has become a vital component of early-stage drug discovery, allowing researchers to filter out compounds with a high risk of failure before significant resources are invested. sciensage.infoaudreyli.com Numerous computational models, many based on QSAR principles, can predict key drug-like properties.
For a novel compound like this compound, predicting its ADMET profile is a critical step in assessing its viability as a drug. Key parameters include aqueous solubility (LogS), lipophilicity (LogP), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential interactions with metabolic enzymes like cytochrome P450 (CYP). sciensage.infoaudreyli.comnih.gov An ideal oral drug candidate would typically exhibit high intestinal absorption, adequate solubility, and no penetration of the blood-brain barrier (unless it is a CNS target), along with a low probability of causing toxicity or metabolic complications. sciensage.infoaudreyli.com
Table 5: Predicted Molecular Properties for this compound (Hypothetical Data)
This table presents a hypothetical profile based on the expected properties of a molecule with this structure. Actual values would need to be determined by specific prediction software or experimentation.
| Property | Predicted Value/Class | Implication for Research Design |
| Molecular Weight | ~142 g/mol | Well within the range for good oral bioavailability (Lipinski's Rule of 5). |
| LogP (Lipophilicity) | 0.5 - 1.5 | A balanced value suggesting good absorption and solubility characteristics. |
| LogS (Aqueous Solubility) | Moderately Soluble | Indicates sufficient solubility for absorption and formulation. |
| Human Intestinal Absorption (HIA) | High | Suggests the compound is likely to be well-absorbed from the gut. sciensage.info |
| Blood-Brain Barrier (BBB) Permeant | No | Desirable for a peripherally acting drug, minimizing potential central nervous system side effects. sciensage.info |
| P-glycoprotein (P-gp) Substrate | No | Indicates a lower likelihood of being actively pumped out of cells, which can improve bioavailability. |
| CYP450 2D6 Inhibitor | No | Suggests a lower risk of drug-drug interactions with other medications metabolized by this key enzyme. |
In Silico Methodologies in Chemical Research and Compound Design
The collective application of the computational methods described—quantum mechanics, molecular docking, QSAR, and ADMET prediction—forms the backbone of modern in silico drug design. japsonline.comrsc.org These computer-aided drug design (CADD) methodologies have fundamentally transformed the process from one of serendipity and trial-and-error to a more rational, structure-guided endeavor. frontiersin.orgnih.gov
For a new chemical entity like this compound, this computational workflow is the first and most critical phase of investigation. It allows scientists to build a comprehensive, multi-faceted profile of the molecule. Quantum chemical calculations reveal its intrinsic electronic nature and reactivity. quantumgrad.com Conformational analysis defines its shape and rigidity. researchgate.net Molecular docking proposes potential biological targets and binding modes, generating testable hypotheses for its mechanism of action. rjptonline.org QSAR provides a roadmap for optimizing its potency. omicstutorials.com Finally, ADMET predictions assess its drug-likeness, flagging potential liabilities early in the process. oup.com
By integrating these in silico approaches, researchers can make more informed decisions, prioritize the most promising candidates, and design more efficient experiments. azolifesciences.com This not only accelerates the pace of discovery but also reduces the costs and ethical concerns associated with extensive experimental testing. frontiersin.org The computational investigation of this compound, therefore, represents a crucial, data-driven foundation upon which all future preclinical and clinical development would be built. mit.eduacs.org
Mechanistic Studies of 3 Propylazetidine 1 Carboxamide and Its Derivatives As Molecular Probes and Ligands
Exploration of Receptor Binding Mechanisms (e.g., Cannabinoid CB1 Receptor)
The cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key target for therapeutic intervention in a variety of disorders. nih.gov Carboxamide derivatives have been instrumental in the development of modulators for this receptor.
Recent structural and biophysical data have shed light on how these ligands interact with the CB1 receptor. nih.govnih.gov For instance, allosteric modulators containing a carboxamide scaffold have been shown to bind to sites topographically distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) bind. youtube.com One such allosteric modulator, Org 27569, which features a carboxamide group, has been observed to increase the binding of agonists yet paradoxically block agonist-induced signaling. nih.gov This intriguing effect was investigated using site-directed fluorescence labeling on purified, functional CB1 receptors. The study revealed that Org 27569 prevents the conformational changes in the receptor that are necessary for G protein binding and activation, thereby inhibiting the formation of a fully active receptor structure. nih.gov This suggests that some allosteric ligands may function by stabilizing an intermediate conformation of the receptor. nih.gov
The binding affinity of various ligands to the CB1 receptor is a critical aspect of their mechanism. As an example, the endogenous cannabinoid anandamide, which contains a carboxamide-like ethanolamide group, exhibits a high binding affinity for the CB1 receptor. youtube.com
| Compound | Receptor | Binding Affinity (Kd) |
|---|---|---|
| Agonist (unspecified) | Purified, bimane-labeled CB1 | 187 ± 27 nM |
| Antagonist (unspecified) | Purified, bimane-labeled CB1 | 47 ± 23 nM |
Investigations into Enzyme Inhibition Mechanisms
Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)
The enzyme Dihydroorotate Dehydrogenase from Plasmodium falciparum (PfDHODH) is a critical target for antimalarial drugs because the parasite relies entirely on de novo pyrimidine (B1678525) biosynthesis. nih.govgoogle.com A series of N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides has been identified as potent and selective inhibitors of PfDHODH. nih.gov
X-ray crystallography studies of a representative compound from this series, Genz-667348, in complex with PfDHODH have provided detailed mechanistic insights. nih.gov The inhibitor binds in a pocket adjacent to the flavin mononucleotide (FMN) cofactor. The cyclopropyl (B3062369) group of Genz-667348 fits into a largely hydrophobic pocket formed by amino acid residues Val-532, Ile-272, and Ile-263. nih.gov The selectivity of these inhibitors for the parasite enzyme over the human homolog is attributed to differences in the amino acid composition of this binding site. nih.govnih.gov
The inhibitory activity of these carboxamide derivatives has been quantified through in vitro assays, demonstrating low nanomolar potency against PfDHODH.
| Compound | Target | IC50 |
|---|---|---|
| DSM491 (a pyrrole (B145914) analogue) | PfDHODH | - |
| Analogue 8 (C-CN substituted) | Pf3D7 (whole cell) | 0.081 µM (EC50) |
Arginase
Arginase is a binuclear manganese metalloenzyme that plays a role in various diseases by modulating the levels of L-arginine, a substrate for nitric oxide synthase (NOS). nih.govnedp.compatsnap.com Inhibition of arginase can enhance NO production, which is beneficial in conditions like cardiovascular diseases. ontosight.aiacs.org
While not direct carboxamides, some of the most potent arginase inhibitors are amino acid derivatives that incorporate a boronic acid moiety. The molecular recognition of these inhibitors involves hydrogen bond interactions with their α-carboxylate and α-amino groups, which are key determinants for binding to the arginase active site. nih.gov For instance, the crystal structure of human arginase I in complex with 2(S)-amino-6-boronohexanoic acid (ABH) shows that the boronic acid group is attacked by a metal-bridging hydroxide (B78521) ion, forming a tetrahedral boronate anion that mimics the catalytic tetrahedral intermediate. nih.gov This interaction is crucial for the potent inhibition of the enzyme. The development of pyrrolidine-based arginase inhibitors has shown that introducing a ring constraint can reduce the entropic penalty of binding, and the addition of a basic amine side chain can create new ionic interactions with aspartic acid residues in the active site, leading to significantly increased potency. nedp.com
| Compound | Target | Binding Affinity (Kd) |
|---|---|---|
| 2(S)-amino-6-boronohexanoic acid (ABH) | Arginase 1 (ARG1) | 5 nM |
| L-lysine | Human Arginase I | 13 µM |
Elucidation of Molecular Interactions via Biophysical Techniques
A variety of biophysical techniques are employed to understand the interactions between carboxamide-containing ligands and their biological targets. nih.govresearchgate.netnih.govgoogle.com These methods provide crucial information on binding affinity, kinetics, thermodynamics, and structural changes.
X-ray Crystallography: As demonstrated with PfDHODH, this technique provides high-resolution structural information of the ligand-protein complex, revealing the precise binding mode and key molecular interactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution, allowing for the identification of binding sites and the characterization of conformational changes upon ligand binding. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor molecular interactions in real-time. It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the binding affinity can be calculated. nih.gov
Fluorescence-based Techniques: Methods like fluorescence polarization and site-directed fluorescence labeling, as used in the study of the CB1 receptor, can detect conformational changes in a protein upon ligand binding. nih.gov
Role as Allosteric Modulators or Active Site Ligands
Carboxamide derivatives can function as either active site ligands or allosteric modulators, depending on their structure and the target protein. nih.govnih.gov
Active Site Ligands: The N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides that inhibit PfDHODH are examples of active site ligands. They bind directly to a site that is critical for the enzyme's catalytic activity, competing with the natural substrate or preventing the necessary conformational changes for catalysis. nih.gov Similarly, the boronic acid-based inhibitors of arginase directly interact with the enzyme's active site machinery. nih.gov
Allosteric Modulators: In contrast, some carboxamide derivatives act as allosteric modulators of the CB1 receptor. nih.gov These ligands bind to a site distinct from the orthosteric binding site for endogenous agonists. nih.gov Their binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. nih.gov The ability of allosteric modulators to fine-tune receptor signaling offers potential therapeutic advantages, such as improved safety profiles and more physiologically relevant responses. nih.gov
Advanced Research Directions and Emerging Paradigms for Azetidine Carboxamide Chemistry
Development of Novel Synthetic Routes to Complex Azetidine (B1206935) Scaffolds
The synthesis of azetidine derivatives is inherently challenging due to the ring strain of the four-membered system. researchgate.netmedwinpublishers.com However, significant progress has been made in developing novel and efficient synthetic methodologies.
Recent advancements include:
Strain-Release Homologation: The use of strained precursors like azabicyclo[1.1.0]butanes allows for the modular synthesis of diverse azetidine scaffolds. nih.govrsc.org
Photocatalysis: Visible-light-mediated [2+2] photocycloadditions and radical strain-release methods are emerging as powerful tools for constructing densely functionalized azetidines. acs.orgresearchgate.net
C-H Functionalization: Direct and stereoselective C(sp³)–H functionalization of the azetidine ring is enabling the late-stage introduction of molecular complexity. rsc.org
Flow Chemistry: Continuous flow synthesis is being explored to improve the efficiency, safety, and scalability of azetidine synthesis. numberanalytics.comnumberanalytics.com
These innovative approaches are expanding the accessible chemical space of azetidine-based compounds, paving the way for the creation of more complex and diverse molecular architectures. acs.orgnih.gov The development of general and scalable methods for producing enantioenriched C2-substituted azetidines is also a key area of focus. acs.orgnih.gov
Integration of Machine Learning and Artificial Intelligence in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to azetidine carboxamide chemistry is a rapidly growing area. researchgate.netnih.gov These computational tools are being employed to:
Predict Biological Activity: AI algorithms can analyze large datasets to predict the potential therapeutic effects and targets of novel azetidine derivatives. cyberleninka.runih.govfrontiersin.org
De Novo Design: Generative models can design new molecular structures with desired properties, accelerating the identification of promising drug candidates. nih.govtechnologynetworks.comdigitellinc.com
Optimize Synthetic Routes: Machine learning can help predict the outcomes of chemical reactions and identify the most efficient synthetic pathways. technologynetworks.comdigitellinc.com
By integrating AI and ML into the design-make-test-analyze cycle, researchers can significantly shorten the timeline and reduce the costs associated with developing new azetidine-based therapeutics. oxfordglobal.com
Table 1: Applications of AI/ML in Azetidine Carboxamide Research
| Application Area | AI/ML Technique | Potential Impact on "3-Propylazetidine-1-carboxamide" Research |
|---|---|---|
| Target Identification | Deep Learning, Network Analysis | Prediction of potential protein targets based on structural similarity to known bioactive molecules. cyberleninka.ru |
| Virtual Screening | Supervised Learning, Docking Simulations | Rapidly screen large virtual libraries to identify derivatives of this compound with high binding affinity to a target. frontiersin.org |
| ADMET Prediction | QSAR, Regression Models | Forecast the absorption, distribution, metabolism, excretion, and toxicity properties to guide lead optimization. nih.gov |
| Generative Design | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Design novel analogs of this compound with improved potency and selectivity. nih.gov |
| Retrosynthesis Planning | Monte Carlo Tree Search, Neural Networks | Propose efficient and cost-effective synthetic routes for the compound and its derivatives. digitellinc.com |
Applications in Chemical Biology and Proteomics (e.g., affinity probes)
Azetidine carboxamides are valuable tools for chemical biology and proteomics research. Their unique structures can be leveraged to create highly specific molecular probes.
Affinity-Based Probes (AfBPs): These probes consist of a ligand (the azetidine carboxamide), a reporter tag (like biotin (B1667282) or a fluorophore), and a photoreactive group. frontiersin.orgnih.gov Upon UV irradiation, the probe covalently binds to its target protein, allowing for its identification and characterization. nih.gov
Activity-Based Probes (ABPs): ABPs are designed to covalently modify the active site of a specific enzyme or enzyme family, providing a direct measure of their functional state in complex biological systems. nih.govnih.gov
The development of azetidine-based probes with tailored reactivity and selectivity is a key area of research, enabling the exploration of protein function and the identification of new drug targets. researchgate.net The modular synthesis of these probes allows for the creation of diverse libraries for screening against various proteomes. frontiersin.org
Exploration of Azetidine Carboxamides as Chiral Templates
The inherent chirality of many substituted azetidines makes them valuable as chiral templates and auxiliaries in asymmetric synthesis. researchgate.net
Chiral Induction: Enantiomerically pure azetidines can be used to induce stereoselectivity in a wide range of chemical transformations. acs.orgnih.gov
Synthesis of Chiral Building Blocks: The ring-opening of chiral azetidines can provide access to a variety of functionalized, enantiopure acyclic compounds. acs.orgnih.gov
Catalyst Ligands: Azetidine-containing ligands have been developed for use in asymmetric catalysis, although this remains a developing area. acs.org
The ability to control stereochemistry is crucial in drug development, and the use of azetidine carboxamides as chiral templates offers a powerful strategy for the synthesis of enantiomerically pure pharmaceuticals. nih.gov
Table 2: Chiral Synthesis Strategies for Azetidines
| Strategy | Description | Key Features |
|---|---|---|
| From Chiral Pool | Synthesis starting from readily available chiral molecules like amino acids (e.g., L-azetidine-2-carboxylic acid). wikipedia.org | Access to specific enantiomers; may require multi-step synthesis. |
| Chiral Auxiliaries | Use of a chiral auxiliary to direct the stereoselective formation of the azetidine ring, which is later removed. | Broad applicability; requires additional steps for auxiliary attachment and removal. |
| Asymmetric Catalysis | Enantioselective cyclization or functionalization reactions catalyzed by a chiral catalyst. nih.gov | Highly efficient; catalyst development can be challenging. |
| Resolution | Separation of a racemic mixture of azetidines into individual enantiomers. | Applicable to various azetidines; can be inefficient (max 50% yield for one enantiomer). |
Isotopic Labeling Strategies for Advanced Research Applications (e.g., PET/SPECT)
The incorporation of radioisotopes into azetidine carboxamides is crucial for their use in advanced imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov
Radiolabeling with Fluorine-18: Fluorine-18 is a commonly used PET isotope due to its favorable decay properties. mdpi.com The development of efficient, late-stage fluorination methods is essential for the automated synthesis of [¹⁸F]-labeled azetidine carboxamides. nih.gov
Theranostics: The use of matched pairs of diagnostic and therapeutic radioisotopes allows for both imaging and treatment with the same molecular scaffold. nih.gov
Isotopically labeled azetidine carboxamides can provide invaluable information on the in vivo biodistribution, target engagement, and pharmacokinetics of drug candidates, facilitating their clinical translation. nih.govmdpi.com
Future Outlook on the Research Potential of Four-Membered Heterocycles in Synthetic and Medicinal Chemistry
Four-membered heterocycles, including azetidines, are increasingly recognized for their potential in medicinal chemistry. numberanalytics.com Their unique three-dimensional structures can lead to improved physicochemical properties and novel biological activities compared to more traditional five- and six-membered rings. nih.govnih.gov
The future of azetidine chemistry will likely focus on:
Expanding Chemical Space: The development of even more diverse and complex azetidine scaffolds will continue to be a major theme. rsc.orgresearchgate.net
Integration of New Technologies: The synergy between advanced synthesis, AI, and high-throughput screening will accelerate the discovery of new azetidine-based drugs. numberanalytics.comnumberanalytics.com
Applications Beyond Medicine: The unique properties of azetidines may also find applications in materials science and agrochemicals. numberanalytics.com
As synthetic methodologies become more robust and our understanding of the biological roles of these compounds deepens, the research potential of four-membered heterocycles like this compound is poised for significant growth. numberanalytics.comacs.org
Q & A
Q. How do structural modifications to the azetidine ring affect the compound’s selectivity for kinase targets?
- Methodology :
- SAR Study : Synthesize analogs with methyl/fluoro substituents at C2/C4. Screen against kinase panels (e.g., KinomeScan) at 1 µM .
- Free Energy Calculations : Use MM-PBSA to compare binding affinities of analogs to ABL1 vs. SRC kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
